![molecular formula C21H12BrFN4O3S B2662334 N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1251558-41-4](/img/no-structure.png)
N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “this compound” involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using X-ray diffraction . The crystal structure of the catalytic domain of MMP-13 complexed with this compound has been reported .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Research on compounds structurally similar to N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide focuses on the synthesis of novel heterocyclic compounds with potential pharmacological properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities, suggesting that similar structural compounds might also possess pharmacological benefits (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Angiogenic and DNA Cleavage Activities
Compounds with structures akin to the one have been evaluated for their anti-angiogenic properties and DNA cleavage abilities. Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. This indicates potential applications in cancer research and therapeutic development (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Molecular Dynamic Simulation and Corrosion Inhibition
Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to explore the corrosion inhibition properties of piperidine derivatives on iron. Their findings reveal the potential use of similar compounds in materials science, particularly in preventing metal corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Cytotoxic Activity Against Cancer Cells
Research by Hassan et al. (2014) into pyrazolo[1,5-a]pyrimidine derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests that structurally related compounds, like this compound, could be explored for their anticancer potential (Hassan, Hafez, & Osman, 2014).
Mécanisme D'action
The mechanism of action of pyrimidine derivatives like “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Orientations Futures
Future research on “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” and similar compounds could focus on their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide involves the reaction of 3-methoxybenzylamine with 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid, followed by the addition of piperidine and subsequent deprotection of the amine group.", "Starting Materials": [ "3-methoxybenzylamine", "2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid", "piperidine", "protecting reagents" ], "Reaction": [ "Protection of the carboxylic acid group of 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid using a suitable protecting reagent", "Reaction of the protected 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid with 3-methoxybenzylamine in the presence of a coupling agent such as EDCI or HATU to form the corresponding amide", "Addition of piperidine to the amide to form the piperidine derivative", "Deprotection of the amine group using a suitable deprotecting reagent to yield the final product, N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide" ] } | |
Numéro CAS |
1251558-41-4 |
Formule moléculaire |
C21H12BrFN4O3S |
Poids moléculaire |
499.31 |
Nom IUPAC |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12BrFN4O3S/c22-13-3-1-12(2-4-13)19-24-17(30-25-19)11-26-16-9-10-31-18(16)20(28)27(21(26)29)15-7-5-14(23)6-8-15/h1-10H,11H2 |
Clé InChI |
JCIUFETZVLCSCC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide](/img/structure/B2662256.png)
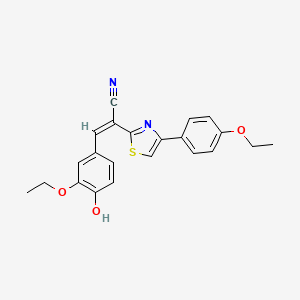
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)

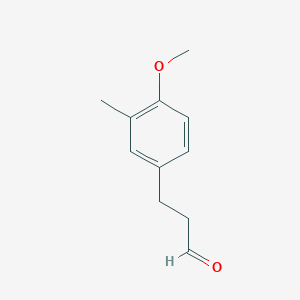
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)
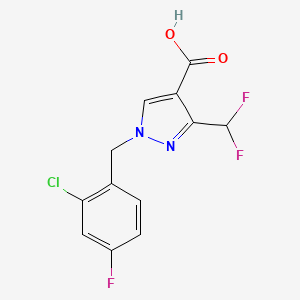
![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)

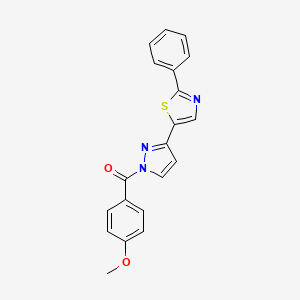

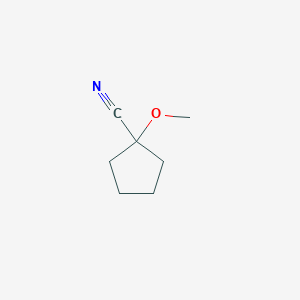
![4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
